molecular formula C11H11ClO2 B3043177 (2E)-3-(4-Ethoxyphenyl)acryloyl chloride CAS No. 77251-75-3

(2E)-3-(4-Ethoxyphenyl)acryloyl chloride

Cat. No. B3043177
CAS RN: 77251-75-3
M. Wt: 210.65 g/mol
InChI Key: KNFAZBCJDBLHQN-VMPITWQZSA-N
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Description

(2E)-3-(4-Ethoxyphenyl)acryloyl chloride, also known as EEPA, is an organic compound belonging to the class of acryloyl chloride derivatives. It is a versatile compound with a wide range of applications in scientific research. EEPA is used in various synthetic pathways and is employed in the synthesis of a wide range of compounds, from small molecules to complex polymers. EEPA is also known for its ability to act as a catalyst in various types of reactions. Furthermore, EEPA has been used in the synthesis of various biologically active compounds, such as pharmaceuticals, agrochemicals, and food additives.

Scientific Research Applications

Polymer-Based Drug Delivery Systems

(2E)-3-(4-Ethoxyphenyl)acryloyl chloride has been utilized in creating crosslinked polymeric hydrogels, which are significant for drug delivery systems. These hydrogels, synthesized from monomers like 2-hydroxyethyl acrylate (HEA) and 2-hydroxypropyl methacrylate (HPMA), use (2E)-3-(4-Ethoxyphenyl)acryloyl chloride derivatives as crosslinking agents. The drug release rate from these hydrogels depends on factors like crosslinking density, drug loading percentage, monomer type, and the pH of the medium (Arun & Reddy, 2005). Similar studies have been conducted using different hydrogels and monitoring the drug release pattern over periods of time, confirming the dependency on these variables (Arun & Reddy, 2005).

Polymer-Metal Complexes

Research has also explored the creation of polymer-metal complexes using derivatives of (2E)-3-(4-Ethoxyphenyl)acryloyl chloride. These complexes are synthesized through reactions with metal solutions, resulting in compounds with potential applications due to their structural and thermal properties (Nanjundan et al., 2004).

Optically Active Polymers

The compound has been used in synthesizing optically active polymers with potential applications in fluorescence sensing. These polymers show a dependency of fluorescence on factors like polymer structure, solvent nature, temperature, and pH (Buruianǎ et al., 2007).

Synthesis of Acid Chlorides

In the polymer and acrylate industry, the synthesis of acryloyl chloride is of high importance. Studies have developed methodologies for the sustainable and efficient production of acryloyl chloride, demonstrating its significance in industrial applications (Movsisyan et al., 2016).

Algae Harvesting Process

A novel application in the field of environmental science involves the use of derivatives of (2E)-3-(4-Ethoxyphenyl)acryloyl chloride in the synthesis of water-soluble flocculants. These flocculants have been shown to effectively assist in the harvesting of microalgae, which is crucial for biofuel production and wastewater treatment (Dharani & Balasubramanian, 2016).

Photopolymerization Research

The compound has been investigated for its role in photopolymerization, a process important in material science and nanotechnology. Studies have shown that under UV radiation, acryloyl chloride can undergo polymerization, leading to polymers with potential use in various applications (Egorova et al., 2002).

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFAZBCJDBLHQN-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Ethoxyphenyl)acryloyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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